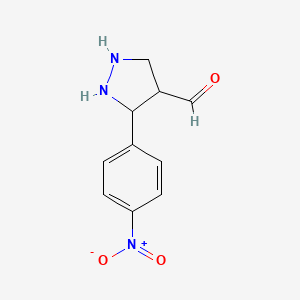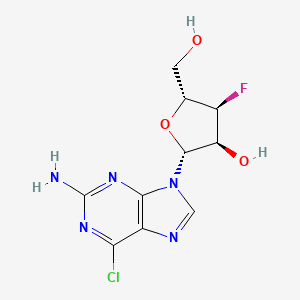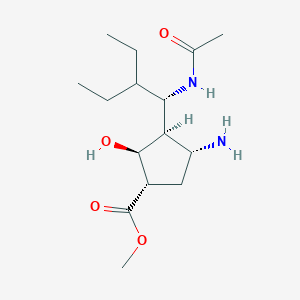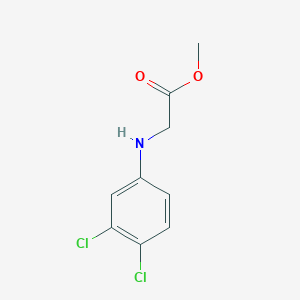
1H-Pyrazole-4-carboxaldehyde, 3-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with a nitrophenyl group and an aldehyde group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to oxidation to introduce the aldehyde group at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under mild acidic or basic conditions.
Major Products Formed
Oxidation: 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Aminophenyl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various imines or acetals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially disrupting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Nitrophenyl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-(4-Nitrophenyl)thiomorpholine: Contains a thiomorpholine ring instead of a pyrazole ring, leading to different chemical properties and applications.
Uniqueness
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a nitrophenyl group and an aldehyde group on the pyrazole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)pyrazolidine-4-carbaldehyde |
InChI |
InChI=1S/C10H11N3O3/c14-6-8-5-11-12-10(8)7-1-3-9(4-2-7)13(15)16/h1-4,6,8,10-12H,5H2 |
InChI-Schlüssel |
ITYKOPJXEDGJTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(NN1)C2=CC=C(C=C2)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)



![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)

![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)

![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)


![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
